An In-depth Technical Guide to the Chemical Properties of 2-Bromo-4-chloro-1-nitrobenzene
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-4-chloro-1-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and spectral data of 2-Bromo-4-chloro-1-nitrobenzene. This compound is a key halogenated and nitrated aromatic intermediate, valuable in the synthesis of more complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[1]
Core Chemical and Physical Properties
2-Bromo-4-chloro-1-nitrobenzene is a solid, typically appearing as a white to light yellow crystalline powder.[2] It is sparingly soluble in water but shows good solubility in common organic solvents such as ethanol (B145695) and ether.[2] The presence of three distinct functional groups—bromo, chloro, and nitro—on the benzene (B151609) ring imparts a unique reactivity profile, making it a versatile building block in organic synthesis.[1]
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₃BrClNO₂ | [1][3] |
| Molecular Weight | 236.45 g/mol | [1][3] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | ~62 °C | [1] |
| Boiling Point | ~253-290 °C | [2][4] |
| Density | ~1.827 g/cm³ | [4] |
| Solubility | Slightly soluble in water; Soluble in ethanol, ether | [2] |
Table 2: Chemical Identifiers
| Identifier | Value | Reference(s) |
| IUPAC Name | 2-bromo-1-chloro-4-nitrobenzene | [3] |
| CAS Number | 63860-31-1 | [1] |
| PubChem CID | 2735549 | [3] |
| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])Br)Cl | [3] |
| InChIKey | CGTVUAQWGSZCFH-UHFFFAOYSA-N | [3] |
Spectroscopic Data
Definitive structural elucidation relies on spectroscopic analysis. While comprehensive experimental spectra for this specific compound are not widely published in public databases, the expected spectral characteristics can be predicted based on its structure and known data for similar compounds.
Table 3: Predicted ¹H and ¹³C NMR Spectral Data (Solvent: CDCl₃)
| Type | Predicted Chemical Shift (δ, ppm) | Assignment |
| ¹H NMR | ~ 8.3 | Aromatic H, ortho to Nitro |
| ~ 8.1 | Aromatic H, ortho to Bromo | |
| ~ 7.6 | Aromatic H, ortho to Chloro | |
| ¹³C NMR | ~ 148 | C-NO₂ |
| ~ 135-140 | C-Cl | |
| ~ 120-130 | Aromatic C-H | |
| ~ 115-120 | C-Br |
Note: These are estimated values. Actual experimental values may vary. For definitive assignments, acquisition of 1D and 2D NMR spectra is required.
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~ 1520-1560 | Asymmetric NO₂ Stretch |
| ~ 1340-1360 | Symmetric NO₂ Stretch |
| ~ 3050-3150 | Aromatic C-H Stretch |
| ~ 1000-1100 | C-Cl Stretch |
| ~ 550-650 | C-Br Stretch |
Note: The presence of strong, characteristic nitro group stretching bands is a key feature in the IR spectrum of this compound.
Reactivity and Synthetic Applications
The primary mode of reactivity for 2-Bromo-4-chloro-1-nitrobenzene is nucleophilic aromatic substitution (SₙAr). The strongly electron-withdrawing nitro group, positioned para to the chlorine atom, activates the aromatic ring towards attack by nucleophiles.[5]
A notable reaction is with alkoxides, such as sodium ethoxide. In this SₙAr reaction, the nucleophile preferentially displaces the chloride ion over the bromide ion. This regioselectivity is due to the greater resonance stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the carbon bearing the chlorine atom. The nitro group effectively delocalizes the charge, lowering the activation energy for this pathway.[5][6] The resulting product, a bromo-nitro-alkoxybenzene, is another valuable synthetic intermediate.
Experimental Protocols
The following are representative protocols for the synthesis of 2-Bromo-4-chloro-1-nitrobenzene. Disclaimer: These protocols are compiled from established chemical principles and literature precedents. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment and a fume hood.
Protocol 1: Synthesis of 1-Chloro-4-nitrobenzene (Precursor)
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a thermometer, prepare a nitrating mixture by carefully adding 20 mL of concentrated sulfuric acid to 20 mL of concentrated nitric acid. Cool the mixture in an ice bath to below room temperature.
-
Addition of Substrate: Slowly add 11.2 g of chlorobenzene (B131634) dropwise to the cooled nitrating mixture while maintaining the temperature between 50-60°C.
-
Reaction: After the addition is complete, stir the mixture for 60 minutes.
-
Workup: Pour the reaction mixture carefully over 200 g of crushed ice. A solid precipitate of mixed chloronitrobenzene isomers will form.
-
Isolation and Purification: Collect the solid by vacuum filtration and wash with cold water until the washings are neutral. The crude product is a mixture of ortho and para isomers. The desired p-chloronitrobenzene can be purified from the ortho isomer by recrystallization from ethanol, leveraging its higher melting point and lower solubility.[7]
Protocol 2: Synthesis of 2-Bromo-4-chloro-1-nitrobenzene
-
Reaction Setup: To a 3 L three-neck flask fitted with a mechanical stirrer, reflux condenser, and thermometer, add 800 mL of water, 800 mL of concentrated sulfuric acid, and 157 g (1.0 mole) of 1-chloro-4-nitrobenzene.
-
Heating: Heat the well-stirred mixture to 80°C.
-
Bromination: Add 187 g of potassium bromate (B103136) in small portions over a period of 3 hours, maintaining the temperature at 80°C.
-
Reaction Completion: Continue stirring for an additional 2 hours after the final addition of potassium bromate.
-
Workup: Pour the warm reaction mixture onto 500 g of crushed ice. The product will precipitate as a solid.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and suck dry. The crude product can be purified by recrystallization from toluene (B28343) to afford pure 2-bromo-4-chloronitrobenzene.[1]
Logical Workflow and Diagrams
The multi-step synthesis from benzene provides a clear logical workflow for producing 2-Bromo-4-chloro-1-nitrobenzene, governed by the principles of electrophilic aromatic substitution and directing group effects.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 2-Bromo-1-chloro-4-nitrobenzene | C6H3BrClNO2 | CID 2735549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 63860-31-1|2-Bromo-4-chloro-1-nitrobenzene|BLD Pharm [bldpharm.com]
- 4. 2-BROMO-4-CHLORO-1-NITRO-BENZENE | 63860-31-1 [chemicalbook.com]
- 5. 1-Bromo-4-chloro-2-nitrobenzene - SpectraBase [spectrabase.com]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
